Chloro(dimethyl)octylsilane

Catalog No.
S750134
CAS No.
18162-84-0
M.F
C10H23ClSi
M. Wt
206.83 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloro(dimethyl)octylsilane

CAS Number

18162-84-0

Product Name

Chloro(dimethyl)octylsilane

IUPAC Name

chloro-dimethyl-octylsilane

Molecular Formula

C10H23ClSi

Molecular Weight

206.83 g/mol

InChI

InChI=1S/C10H23ClSi/c1-4-5-6-7-8-9-10-12(2,3)11/h4-10H2,1-3H3

InChI Key

DBKNGKYVNBJWHL-UHFFFAOYSA-N

SMILES

CCCCCCCC[Si](C)(C)Cl

Canonical SMILES

CCCCCCCC[Si](C)(C)Cl

The exact mass of the compound Chloro(dimethyl)octylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chloro(dimethyl)octylsilane is a monofunctional organosilicon compound used for creating well-defined, hydrophobic surfaces and as a silylating agent in organic synthesis. As a monochlorosilane, it forms a true self-assembled monolayer (SAM) by reacting with surface hydroxyl groups, in contrast to tri-functional silanes which can polymerize. The C8 alkyl chain provides a specific intermediate level of hydrophobicity and steric bulk, positioning it as a critical reagent for applications where precise control over surface energy and molecular packing is required, such as in chromatography, microelectronics, and as a protecting group.

Substituting Chloro(dimethyl)octylsilane is rarely a 1:1 exchange due to critical differences in reactivity, monolayer structure, and resulting surface properties. Using a shorter-chain analog like Trimethylchlorosilane results in significantly lower hydrophobicity and surface coverage. Conversely, longer-chain variants like Chloro(dimethyl)octadecylsilane (OTS-18) produce denser, more crystalline monolayers with different thermal and frictional properties. Trifunctional analogs such as Octyltrichlorosilane (OTS) introduce a different reaction mechanism, leading to cross-linked polymeric layers instead of a true monolayer, altering surface topography and stability. Alkoxysilane alternatives (e.g., Triethoxy(octyl)silane) exhibit slower reaction kinetics and different byproduct profiles (alcohol vs. HCl), impacting process compatibility and suitability for acid-sensitive substrates. These differences make precise selection critical for reproducible outcomes in surface passivation, chromatography, and synthesis.

Precise Hydrophobicity Control: Intermediate Surface Energy via C8 Chain

Surfaces modified with Chloro(dimethyl)octylsilane exhibit a distinct and intermediate level of hydrophobicity, critical for applications requiring tuned surface energy. Data compiled from various literature sources shows that smooth surfaces treated with octyldimethylchlorosilane achieve a water contact angle of approximately 104°. This is a significant increase in hydrophobicity compared to the shorter-chain analog Trimethylchlorosilane (90-100°), but less hydrophobic than surfaces modified with longer-chain fluoroalkylsilanes which can exceed 115°. This specific contact angle indicates a well-ordered, non-polar surface without the extreme water repellency of longer or fluorinated chains.

Evidence DimensionStatic Water Contact Angle
Target Compound Data~104°
Comparator Or BaselineTrimethylchlorosilane: 90-100°
Quantified Difference4-14° higher than Trimethylchlorosilane
ConditionsHydrolytic deposition of the silane onto smooth surfaces.

For applications like microfluidics or controlled protein adsorption, achieving a specific contact angle is critical, making the C8 chain length a non-interchangeable specification.

Processability Advantage: Faster Reaction Kinetics than Alkoxysilane Analogs

Chlorosilanes, including Chloro(dimethyl)octylsilane, offer a significant processability advantage due to their high reactivity and rapid monolayer formation compared to alkoxysilane counterparts like Triethoxy(octyl)silane. The Si-Cl bond is more labile and reacts quickly with surface hydroxyl groups, often without the need for catalysts or elevated temperatures that are required for many alkoxysilane depositions. While the hydrolysis of Triethoxy(octyl)silane is rapid in bulk solution (half-life of 0.3-0.6 hours at pH 7), the overall surface reaction and monolayer formation is a slower, more controllable process. This makes Chloro(dimethyl)octylsilane suitable for high-throughput or rapid surface modification workflows where process time is a key factor, provided the release of corrosive HCl byproduct can be managed.

Evidence DimensionReaction Rate / Process Conditions
Target Compound DataRapid reaction, often at room temperature, no catalyst required.
Comparator Or BaselineTriethoxy(octyl)silane: Slower, often requires catalyst or thermal curing for efficient deposition.
Quantified DifferenceQualitatively faster kinetics, simpler process conditions.
ConditionsSurface modification on hydroxylated substrates.

For industrial-scale surface treatments or time-sensitive laboratory protocols, the faster, catalyst-free reaction of the chlorosilane can significantly reduce processing time and complexity.

Precursor Suitability: Creating Non-Polar Stationary Phases for Gas Chromatography

Chloro(dimethyl)octylsilane is a key precursor for creating bonded, non-polar stationary phases for gas-liquid chromatography (GLC). The octyl (C8) group provides a specific level of non-polar character, which is distinct from the more common dimethylpolysiloxane (very low polarity) or longer-chain C18 phases. The principle of "like-dissolves-like" dictates that a C8 phase will exhibit different retention behavior and selectivity for analytes compared to other alkyl chain lengths. This intermediate non-polarity is crucial for separating mixtures of volatile and semi-volatile organic compounds where standard dimethylpolysiloxane or C18 phases do not provide adequate resolution. The monofunctional nature of Chloro(dimethyl)octylsilane allows for a controlled surface bonding to the silica support without the extensive cross-linking that can occur with trifunctional silanes.

Evidence DimensionChromatographic Polarity and Selectivity
Target Compound DataIntermediate non-polar phase (C8).
Comparator Or BaselineDimethylpolysiloxane phase (lower polarity); Octadecyl (C18) phase (higher non-polar retention).
Quantified DifferenceProvides unique selectivity based on C8 chain length.
ConditionsBonded stationary phase on a solid support for gas-liquid chromatography.

Procuring this specific C8 precursor is essential for manufacturing GC columns with a targeted polarity for specific analytical methods, as column selectivity is determined by the stationary phase chemistry.

Manufacturing Intermediate-Polarity GC Columns

Based on its properties as a precursor for non-polar stationary phases, Chloro(dimethyl)octylsilane is the right choice for fabricating custom gas chromatography columns. Its C8 alkyl chain provides a specific selectivity for separating moderately polar to non-polar analytes where standard phases fail to achieve baseline resolution.

Passivating Surfaces in Microelectronics and Sensors

The ability to rapidly form a well-defined, hydrophobic monolayer makes this compound ideal for passivating silicon oxide surfaces. The resulting 104° water contact angle indicates a surface with reduced surface energy, which can minimize stiction in MEMS devices and prevent non-specific binding on biosensor surfaces without creating the thick, potentially insulating polymeric layers formed by trichlorosilanes.

Controlling Wettability in Microfluidic Devices

The defined intermediate hydrophobicity achieved with Chloro(dimethyl)octylsilane is critical for patterning channels in microfluidic chips. Treating specific areas with this silane allows for precise control of fluid flow and droplet formation, a task for which a more or less hydrophobic surface from a different chain-length silane would be unsuitable.

Silyl Protecting Group in Multi-Step Organic Synthesis

In organic synthesis, the octyldimethylsilyl group can be used to protect alcohols. Its specific steric bulk and electronic properties, derived from the C8 chain, offer a distinct stability profile compared to smaller (e.g., TMS) or bulkier (e.g., TIPS) silyl groups, enabling orthogonal deprotection strategies in complex synthetic routes.

GHS Hazard Statements

Aggregated GHS information provided by 232 companies from 7 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 4 of 232 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 228 of 232 companies with hazard statement code(s):;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

18162-84-0

Wikipedia

Chlorodimethyloctylsilane

General Manufacturing Information

Silane, chlorodimethyloctyl-: ACTIVE

Dates

Last modified: 08-15-2023

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